![molecular formula C11H11N7O2 B1427866 2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid CAS No. 1291943-51-5](/img/structure/B1427866.png)
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid
Overview
Description
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C11H11N7O2 and its molecular weight is 273.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid” belongs to the class of pyrrolopyrazine derivatives . These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .
Mode of Action
Pyrrolopyrazine derivatives are known to interact with various biological targets, leading to their diverse biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives are known to interact with various biological targets, which could potentially affect multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives are known to exhibit a wide range of biological activities, which suggests that they could have multiple effects at the molecular and cellular level .
Biological Activity
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This compound features a complex structure that contributes to its potential therapeutic applications.
The chemical formula for this compound is C11H11N7O2, with a molecular weight of 273.25 g/mol. It can be represented by the following structural formulas:
Property | Value |
---|---|
Chemical Formula | C11H11N7O2 |
Molecular Weight | 273.25 g/mol |
IUPAC Name | 2-[3,5-dimethyl-1-(tetrazolo[1,5-a]pyrazin-5-yl)pyrazol-4-yl]acetic acid |
PubChem CID | 61804405 |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, antifungal, and antitumor effects. The specific biological activity of this compound is still under investigation but shows promising potential based on its structural characteristics.
Anti-inflammatory Activity
Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole compounds have shown inhibitory activity ranging from 61% to 85% against TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. A series of novel pyrazoles were synthesized and tested against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. Some compounds demonstrated significant antibacterial activity due to specific structural features such as the presence of aliphatic amide linkages .
Antitumor Activity
The potential antitumor effects of pyrazole derivatives have also been explored. Compounds with the pyrazole scaffold have been reported to exhibit cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Study on Anti-inflammatory Effects
A study published in Pharmaceutical Research examined a series of modified pyrazoles for their anti-inflammatory properties. The results indicated that compounds similar to this compound exhibited significant reductions in inflammatory markers when tested in vitro .
Antibacterial Evaluation
Research conducted by Selvam et al. focused on synthesizing novel pyrazoles with varying substituents and evaluating their antibacterial efficacy. The findings revealed that certain derivatives showed promising results against resistant strains of bacteria .
Properties
IUPAC Name |
2-[3,5-dimethyl-1-(tetrazolo[1,5-a]pyrazin-5-yl)pyrazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O2/c1-6-8(3-11(19)20)7(2)17(14-6)10-5-12-4-9-13-15-16-18(9)10/h4-5H,3H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHLSJOIYFZJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CN=CC3=NN=NN23)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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